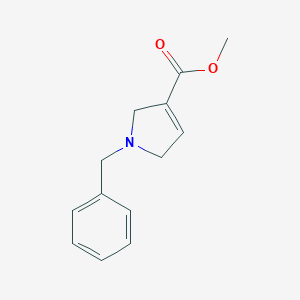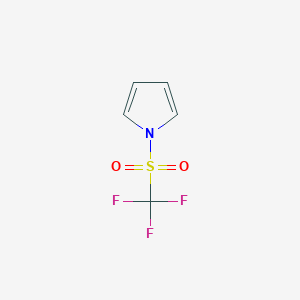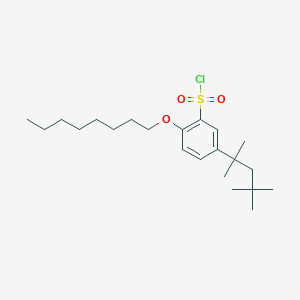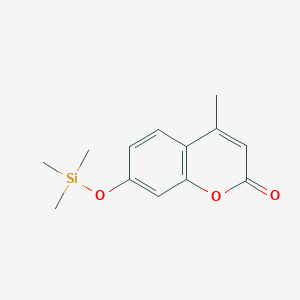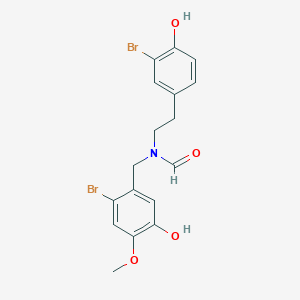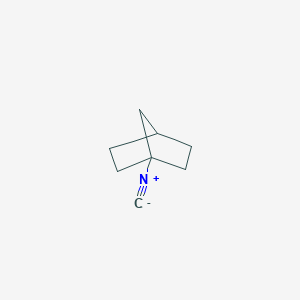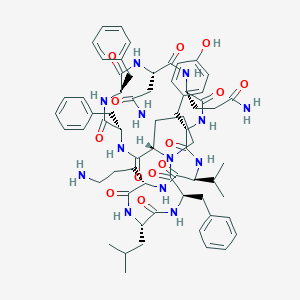
Tyrocidine A
Vue d'ensemble
Description
Tyrocidine A is a homodetic cyclic decapeptide consisting of D-Phe, L-Pro, L-Phe, D-Phe, L-Asn, L-Gln, L-Tyr, L-Val, L-Orn, and L-Leu residues coupled in sequence and cyclised head-to-tail . It is a major component of tyrothricin, an antibiotic mixture produced by Bacillus brevis .
Synthesis Analysis
Tyrocidine A and its analogues can be synthesized from their fully deprotected linear thioester precursors on a solid support in aqueous ammonia solution . The synthesis of Tyrocidine A was also reported by Motonori Ohno and Nobuo Izumiya .Molecular Structure Analysis
The X-ray crystal structure of Tyrocidine A reveals that it forms an intimate and highly amphipathic homodimer made up of four beta strands that associate into a single, highly curved antiparallel beta sheet .Chemical Reactions Analysis
Tyrocidine A disrupts the cell membrane function by permeating the lipid phase of the membrane . It forms defined ion-conducting pores, induces lipid phase separation, and strongly reduces membrane fluidity .Physical And Chemical Properties Analysis
Tyrocidine A has a molecular formula of C66H87N13O13 and a molecular weight of 1270.5 g/mol . It is a homodetic cyclic peptide, a peptide antibiotic, and a macrocycle .Applications De Recherche Scientifique
Application in Biochemistry Research
Specific Scientific Field
Biochemistry and Molecular Biology
Summary of the Application
Tyrocidine A is used in the study of non-ribosomal peptide synthetases (NRPSs), which are large, modular enzymes that produce bioactive peptides of tremendous structural and chemical diversity .
Methods of Application or Experimental Procedures
In vitro substrate activation by three A domains of the tyrocidine synthetase TycC enzyme was investigated, systematically comparing their activity when alone (with the respective PCP domain), in pairs (di-modular constructs) or all together (tri-modular construct) .
Results or Outcomes
The study found that substrate adenylation and effects of mutations largely depend on the context in which the domains/modules are . Therefore, generalizing properties observed for domains or modules in isolation should be done with caution .
Application in Antimicrobial Material Development
Specific Scientific Field
Microbiology and Material Science
Summary of the Application
Tyrocidines, including Tyrocidine A, have been used to create robust antimicrobial materials . These materials can limit the propagation of microorganisms on various surfaces and minimize the occurrence of infection, transfer, and spoilage .
Methods of Application or Experimental Procedures
Tyrocidines were found to readily associate with many materials, with a selectivity towards polysaccharide-type materials, such as cellulose . Peptide-treated cellulose was found to remain active after exposure to a broad pH range, various temperatures, salt solutions, water washes, and organic solvents .
Results or Outcomes
The robust association between the tyrocidines and various materials holds great promise in applications focused on preventing surface contamination and creating self-sterilising materials . The sterilising activity was only affected by 1% SDS and 70% acetonitrile .
Application in Antibacterial Drug Development
Specific Scientific Field
Summary of the Application
Tyrocidine A has been used in the development of new antibacterial drugs . Researchers have created analogues of Tyrocidine A to increase its antibacterial activity .
Methods of Application or Experimental Procedures
Researchers created analogues of Tyrocidine A and tested their antibacterial activity against a variety of pathogenic microbes .
Results or Outcomes
Analogues 2 and 5 demonstrated moderate 2- to 8-fold increases in antibacterial activity over the parent Tyrocidine A for a variety of pathogenic microbes . The best minimum inhibitory concentrations (MICs) were 32 microg/mL for E. coli and 2 microg/mL for most gram positives .
Application in Surface Sterilization
Specific Scientific Field
Microbiology and Material Science
Summary of the Application
Tyrocidine A has been used to create self-sterilising materials . These materials can limit the propagation of microorganisms on various surfaces and minimize the occurrence of infection, transfer, and spoilage .
Methods of Application or Experimental Procedures
Tyrocidines, including Tyrocidine A, were found to readily associate with many materials, with a selectivity towards polysaccharide-type materials, such as cellulose . Peptide-treated cellulose was found to remain active after exposure to a broad pH range, various temperatures, salt solutions, water washes, and organic solvents .
Results or Outcomes
The robust association between the tyrocidines and various materials holds great promise in applications focused on preventing surface contamination and creating self-sterilising materials . The sterilising activity was only affected by 1% SDS and 70% acetonitrile .
Application in Peptide Cyclisation Research
Summary of the Application
Tyrocidine A has been used in the study of peptide cyclisation . This process is important in the development of cyclic peptides, which have a variety of biological activities .
Methods of Application or Experimental Procedures
The TE domain of tyrocidine synthetase was used to generate cyclic tyrocidine A from its linear precursor . Synthetic peptide substrates were activated by the attachment of N-acetylcysteamine (SNAC) to the C-terminus .
Results or Outcomes
The study demonstrated that the TE domain of tyrocidine synthetase can function as an isolated enzyme, providing insights into the process of peptide cyclisation .
Application in Antibacterial Therapeutic Agents Development
Summary of the Application
Tyrocidine A is a model for a class of antibiotics that target and destroy bacterial membranes . The development of new antibacterial therapeutic agents capable of halting microbial resistance is a chief pursuit in clinical medicine .
Methods of Application or Experimental Procedures
Researchers used a combination of molecular modeling and solid phase synthesis to prepare Tyrocidine A and analogues . The minimum inhibitory concentrations (MICs) of these compounds were determined for a host of gram positive species and E. coli as a representative gram negative bacterium .
Results or Outcomes
Analogues demonstrated moderate 2- to 8-fold increases in antibacterial activity over the parent Tyrocidine A for a variety of pathogenic microbes . The best minimum inhibitory concentrations (MICs) were 32 microg/mL for E. coli and 2 microg/mL for most gram positives .
Safety And Hazards
Orientations Futures
Propriétés
IUPAC Name |
3-[(3R,6S,9S,12S,15S,18S,21S,24R,27S,30S)-21-(2-amino-2-oxoethyl)-9-(3-aminopropyl)-3,24,27-tribenzyl-15-[(4-hydroxyphenyl)methyl]-6-(2-methylpropyl)-2,5,8,11,14,17,20,23,26,29-decaoxo-12-propan-2-yl-1,4,7,10,13,16,19,22,25,28-decazabicyclo[28.3.0]tritriacontan-18-yl]propanamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C66H87N13O13/c1-38(2)32-47-59(85)77-52(36-42-20-12-7-13-21-42)66(92)79-31-15-23-53(79)64(90)76-49(34-41-18-10-6-11-19-41)61(87)74-48(33-40-16-8-5-9-17-40)60(86)75-51(37-55(69)82)62(88)70-46(28-29-54(68)81)58(84)73-50(35-43-24-26-44(80)27-25-43)63(89)78-56(39(3)4)65(91)71-45(22-14-30-67)57(83)72-47/h5-13,16-21,24-27,38-39,45-53,56,80H,14-15,22-23,28-37,67H2,1-4H3,(H2,68,81)(H2,69,82)(H,70,88)(H,71,91)(H,72,83)(H,73,84)(H,74,87)(H,75,86)(H,76,90)(H,77,85)(H,78,89)/t45-,46-,47-,48+,49-,50-,51-,52+,53-,56-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GSXRBRIWJGAPDU-BBVRJQLQSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC1C(=O)NC(C(=O)N2CCCC2C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)N1)CCCN)C(C)C)CC3=CC=C(C=C3)O)CCC(=O)N)CC(=O)N)CC4=CC=CC=C4)CC5=CC=CC=C5)CC6=CC=CC=C6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)C[C@H]1C(=O)N[C@@H](C(=O)N2CCC[C@H]2C(=O)N[C@H](C(=O)N[C@@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N1)CCCN)C(C)C)CC3=CC=C(C=C3)O)CCC(=O)N)CC(=O)N)CC4=CC=CC=C4)CC5=CC=CC=C5)CC6=CC=CC=C6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C66H87N13O13 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40163885 | |
| Record name | Tyrocidine A | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40163885 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
1270.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Tyrocidine A | |
CAS RN |
1481-70-5, 8011-61-8 | |
| Record name | Tyrocidine A | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001481705 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Tyrocidine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0008011618 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Tyrocidine A | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40163885 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Tyrocidine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.029.430 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | TYROCIDINE A | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/V134656H89 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



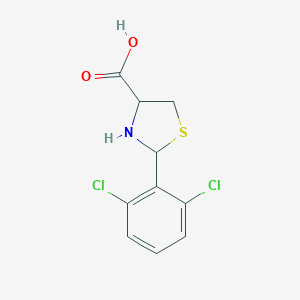

![7-Bromobicyclo[4.2.0]octa-1,3,5-triene](/img/structure/B21010.png)
